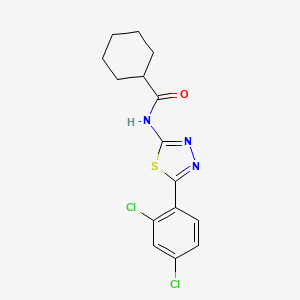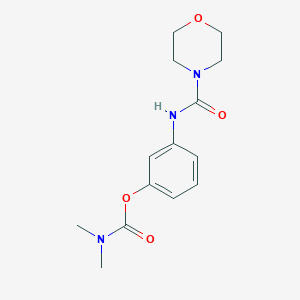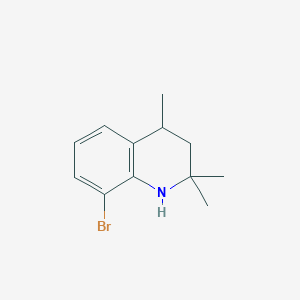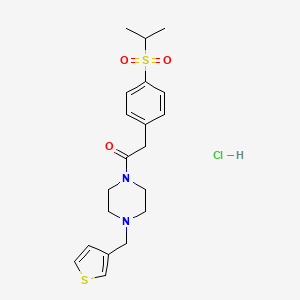
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound proved by X-ray analysis, NMR, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction analysis, NMR, and IR spectroscopy. Computer modeling at the PBE/3ζ, PBE/cc-pVDZ, and PBE/SV(P) levels showed that its conformational behavior is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide derivatives involve complex chemical reactions, starting from basic compounds to form the desired thiadiazole derivatives. For instance, compounds within this category have been synthesized using methods that involve multiple steps, including esterification, hydrazination, salt formation, cyclization, and subsequent reactions to introduce various substituents (Chen et al., 2010). These synthetic routes are crucial for developing compounds with potential biological activities, such as antiviral properties.
Biological Activities
Thiadiazole derivatives, including compounds similar to this compound, have been explored for various biological activities. This includes antimicrobial, anti-inflammatory, analgesic, and anticancer properties. For example, certain thiadiazole sulfonamides have shown anti-tobacco mosaic virus activity, indicating their potential in antiviral research (Chen et al., 2010). Additionally, thiadiazole derivatives have been evaluated for their antimicrobial spectrum, with some compounds exhibiting potent activity against various microbes (Kumar & Panwar, 2015). The anti-inflammatory, analgesic, and anticancer activities of these compounds further demonstrate their significant potential in medicinal chemistry (Tiwari et al., 2017).
Corrosion Inhibition
Apart from biomedical applications, thiadiazole derivatives, including those similar to this compound, have been investigated for their corrosion inhibition properties. These studies involve exploring the interaction between thiadiazole compounds and metal surfaces to understand their potential in protecting metals from corrosion. This application is crucial in industrial settings where metal corrosion can lead to significant economic losses (Bentiss et al., 2007).
Mécanisme D'action
The mechanism of action of similar compounds is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes.
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3OS/c16-10-6-7-11(12(17)8-10)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYZZLGXMWOZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)
![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)


![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2510159.png)
![3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2510160.png)




![1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2510167.png)
